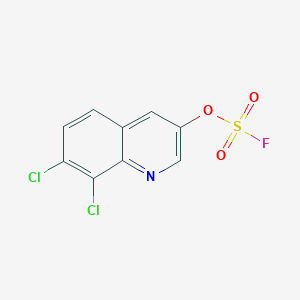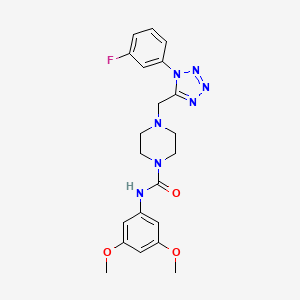
N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a carbohydrazide group (a functional group consisting of a carbonyl group (C=O) attached to two hydrazine groups), and a 4-chlorobenzoyl group (a benzene ring with a chlorine atom at the 4th position and a carbonyl group attached). The “2-methylsulfanyl” part suggests the presence of a sulfur atom bonded to a methyl group (CH3) at the 2nd position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without specific data or a known synthesis method, it’s challenging to predict the exact molecular structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure and the nature of its functional groups. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the carbohydrazide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
- Synthesis and Characterization : A study involved synthesizing and characterizing a compound through various techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction. This process allows for the understanding of molecular structures and their properties (Karrouchi et al., 2020).
Biological Evaluation
- Antidiabetic and Antioxidant Activities : The same compound was evaluated for in vitro antidiabetic and antioxidant activities, revealing potential therapeutic applications (Karrouchi et al., 2020).
- Antimycobacterial Activity : Another study focused on the in vitro evaluation of carbohydrazides for antimycobacterial activity against Mycobacterium tuberculosis, showing promise as potential antituberculosis agents (Herzigová et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-21-14-11(3-2-8-16-14)13(20)18-17-12(19)9-4-6-10(15)7-5-9/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHXWNATZDSSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2817524.png)
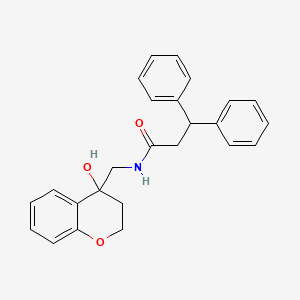
![Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride](/img/structure/B2817526.png)
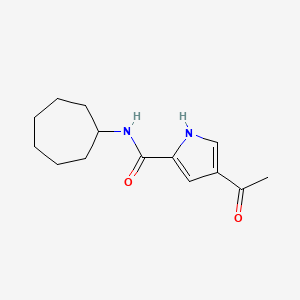
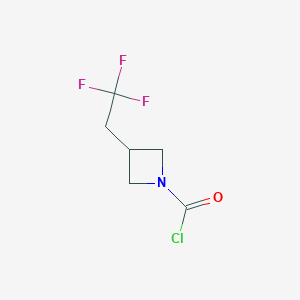
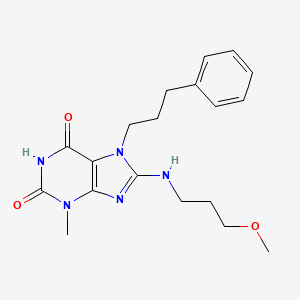
![N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2817535.png)
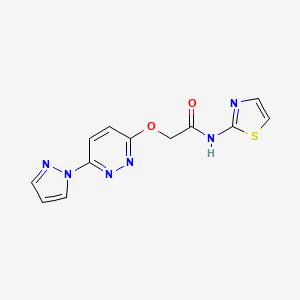
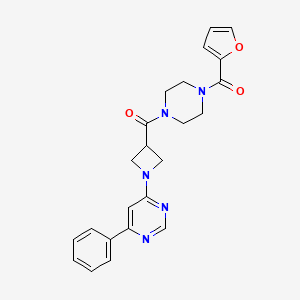
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2817538.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)
